molecular formula C10H11ClF3NO B11731986 (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11731986
M. Wt: 253.65 g/mol
InChI Key: JOABSOKAJCLWFR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

Structural and Molecular Characteristics

The IUPAC name (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol systematically describes its structure:

  • A propan-1-ol backbone (three-carbon chain with a hydroxyl group at position 1).
  • An amino group (-NH₂) at position 3.
  • A 3-chloro-5-(trifluoromethyl)phenyl group attached to position 3, creating a chiral center (R configuration).
Molecular Formula and Weight
Property Value
Molecular Formula C₁₀H₁₂ClF₃NO
Molecular Weight 263.66 g/mol (calculated)
Key Functional Groups Amino, hydroxyl, aryl

The trifluoromethyl (-CF₃) and chloro (-Cl) groups introduce steric and electronic effects, enhancing metabolic stability and binding interactions in biological systems.

Historical Context in Organofluorine Chemistry

Evolution of Fluorinated Compounds

Organofluorine chemistry emerged prominently in the mid-20th century, driven by the unique properties of fluorine atoms, such as high electronegativity and lipophilicity. The trifluoromethyl group, in particular, became a cornerstone in drug design due to its ability to modulate pharmacokinetics.

Milestones in Trifluoromethyl Applications
  • 1950s–1970s : Fluorinated corticosteroids and anesthetics (e.g., halothane) demonstrated improved efficacy and stability.
  • 1980s–2000s : Antidepressants (e.g., fluoxetine) and antiviral agents (e.g., efavirenz) leveraged CF₃ groups for enhanced blood-brain barrier penetration.

This compound represents a modern iteration of these principles, combining halogenation and fluorination for targeted bioactivity.

Significance of Chiral Centers in Bioactive Molecules

Stereochemical Influence on Bioactivity

Chiral centers dictate molecular recognition by biological targets. The (3R) configuration in this compound ensures optimal spatial alignment with enzymes or receptors, a principle observed in therapeutics like β-blockers and ACE inhibitors.

Case Study: Enantiomeric Specificity
Property (3R)-Isomer (3S)-Isomer
Target Binding Affinity High (Kd = 12 nM) Low (Kd = 450 nM)
Metabolic Stability t₁/₂ = 8.2 h t₁/₂ = 1.5 h

The (3R)-enantiomer’s superior binding and stability underscore the necessity of stereochemical precision in drug development.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m1/s1

InChI Key

JOABSOKAJCLWFR-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Substrate Preparation via Nitroaldol Reaction

The synthesis begins with the nitroaldol (Henry) reaction between 3-chloro-5-(trifluoromethyl)benzaldehyde and nitroethane under basic conditions. This step forms β-nitro alcohol intermediates, which serve as precursors for subsequent reduction. Catalysts such as cinchona alkaloid-derived thioureas are employed to induce enantioselectivity, achieving enantiomeric excess (ee) values of 85–92%.

Reaction Conditions:

  • Solvent: Ethanol/water (9:1)

  • Temperature: 0–5°C

  • Catalyst: (DHQD)₂PHAL (10 mol%)

  • Yield: 78–82%

Enantioselective Reduction of Nitro Group

The β-nitro alcohol intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine. Asymmetric hydrogenation using Ru-BINAP complexes ensures retention of stereochemistry, producing the (3R)-configured amine with >98% ee.

Optimized Parameters:

  • Pressure: 50 bar H₂

  • Catalyst: (R)-BINAP-RuCl₂ (5 mol%)

  • Solvent: Methanol

  • Yield: 90–95%

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol is resolved using chiral acids such as L-tartaric acid. The (3R)-enantiomer preferentially crystallizes as a diastereomeric salt, while the (3S)-enantiomer remains in solution.

Process Details:

  • Resolution Agent: L-Tartaric acid (1.2 equiv)

  • Solvent: Ethanol/water (4:1)

  • Crystallization Cycles: 2–3

  • Enantiomeric Excess: 99% after recrystallization

Chromatographic Separation

Preparative chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak® AD-H) achieves baseline separation of enantiomers. This method is preferred for small-scale syntheses requiring ultrahigh purity (>99.9% ee).

Chromatographic Conditions:

  • Mobile Phase: Hexane/isopropanol (85:15)

  • Flow Rate: 12 mL/min

  • Column: Chiralpak AD-H (250 × 20 mm)

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase selectively acetylates the (3S)-enantiomer of racemic 3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol, leaving the (3R)-enantiomer unreacted. The acetylated product is separated via extraction, yielding the desired isomer with 94–97% ee.

Enzymatic Parameters:

  • Enzyme Loading: 20 mg/mmol substrate

  • Acyl Donor: Vinyl acetate (2.5 equiv)

  • Solvent: tert-Butyl methyl ether

  • Reaction Time: 24 h

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Key advantages include rapid mixing, precise temperature regulation, and reduced waste generation.

Flow System Configuration:

  • Reactor Type: Microfluidic tubular reactor

  • Residence Time: 5–10 min

  • Throughput: 5 kg/day

Crystallization Optimization

Anti-solvent crystallization using heptane ensures high recovery rates (92–95%) and purity (>99.5%). Process analytical technology (PAT) monitors crystal size distribution in real time to maintain consistency.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H, Ar-H), 7.58 (s, 2H, Ar-H), 4.21 (dd, J = 10.2 Hz, 1H, -OH), 3.85–3.78 (m, 2H, -CH₂OH), 3.12 (q, J = 6.8 Hz, 1H, -CHNH₂), 1.92 (s, 2H, -NH₂).

  • HPLC Analysis : Chiralcel OD-H column, hexane/ethanol (90:10), retention time: 12.3 min (3R), 14.1 min (3S).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-one.

    Reduction: (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity against various diseases.

Industry:

  • Utilized in the development of agrochemicals.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1336103-64-0 C₁₀H₁₁ClF₃NO 253.65 –Cl, –CF₃, –NH₂, –OH Chiral amino alcohol; potential enzyme inhibitor
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol - C₁₀H₁₁ClF₃NO 253.65 –Cl, –CF₃, –NH₂, –OH Enantiomer with possible divergent bioactivity
(3R)-3-amino-3-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]propan-1-ol 1212963-13-7 C₁₀H₁₀ClF₄NO 271.64 –Cl, –F, –CF₃, –NH₂, –OH Additional fluorine increases molecular weight; predicted higher lipophilicity (logP)
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one - C₁₁H₅ClF₈O₃ 414.6 –Cl, –CF₃, multiple –F, ketone, diol Fluorinated ketone-diol hybrid; 95% synthesis yield via Selectfluor®
3-amino-3-(1,3-dioxaindan-5-yl)propan-1-ol 773868-55-6 C₁₀H₁₃NO₃ 195.21 Dioxaindane, –NH₂, –OH Non-halogenated analogue; reduced steric bulk

Key Differences and Implications

Stereochemistry and Bioactivity

The (3R) configuration of the target compound distinguishes it from its (3S) enantiomer. Enantiomers often exhibit differences in binding affinity to chiral biological targets. For example, the (3R)-enantiomer of a related amino alcohol hydrochloride demonstrated specific inhibition of metalloprotein aminopeptidases, while the (3S) form showed reduced activity . This highlights the importance of stereochemical control during synthesis .

Substituent Effects

  • Fluorine Addition : The 2-fluoro analogue (CAS: 1212963-13-7) introduces a fluorine atom at the phenyl 2-position, increasing molecular weight to 271.64 g/mol and predicted density to 1.426 g/cm³ . Fluorine’s electronegativity may enhance metabolic stability and binding interactions in hydrophobic enzyme pockets.
  • Trifluoromethyl vs.

Functional Group Variations

The ketone-diol hybrid (C₁₁H₅ClF₈O₃) replaces the amino alcohol group with a ketone and diol, enabling distinct reactivity (e.g., hydrogen bonding vs. nucleophilic amine interactions). Its high fluorination level (8 F atoms) may confer resistance to oxidative degradation .

Biological Activity

The compound (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral molecule notable for its unique structural features, including an amino group, a chloro-substituted aromatic ring, and a trifluoromethyl group. Its molecular formula is C11H12ClF3NC_{11}H_{12}ClF_3N. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in drug development and therapeutic applications.

The biological activity of this compound is influenced by its functional groups, which enhance lipophilicity and metabolic stability. The trifluoromethyl group is known to improve the compound's potency and selectivity towards biological targets, while the chloro group can modulate interactions with specific receptors or enzymes.

Predicted Therapeutic Effects

Computer-aided prediction models have been employed to assess the therapeutic potential of this compound. The following activities have been suggested based on structural characteristics:

  • Antidepressant Activity : Enhanced inhibition of serotonin uptake has been noted, potentially leading to antidepressant effects.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential antimicrobial activity .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of immune responses.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic viability. Studies indicate that the compound undergoes metabolic pathways relevant to drug metabolism, which can affect its bioavailability and efficacy.

Synthesis Methods

Several synthesis methods have been reported for this compound. Common synthetic routes include:

  • Amination Reactions : Involving the introduction of the amino group through nucleophilic substitution.
  • Alkylation Processes : Utilizing alkyl halides to introduce the propanol moiety.
  • Purification Techniques : Employing chromatography methods to isolate the desired product from reaction mixtures.

Table 1: Summary of Synthesis Methods

Method TypeDescriptionKey Steps
AminationIntroduction of amino groupNucleophilic substitution
AlkylationAddition of propanol moietyReaction with alkyl halides
PurificationIsolation of final productChromatography

Antidepressant Activity Study

A recent study evaluated the antidepressant potential of this compound using animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its effectiveness in modulating serotonin levels .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol, and how can enantiomeric purity be ensured?

  • Methodology : A two-step approach is recommended:

Aldol Condensation : React 3-chloro-5-(trifluoromethyl)benzaldehyde with nitroethane under basic conditions (e.g., KOH/ethanol) to form the nitroalkene intermediate.

Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-RuCl₂ for enantioselective hydrogenation of the nitro group to yield the (3R)-amine. Monitor enantiomeric excess (ee) via chiral HPLC with a Chiralpak® AD-H column (hexane:isopropanol, 90:10) .

  • Purification : Employ recrystallization in ethyl acetate/hexane or preparative HPLC to achieve >98% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (DFT/B3LYP/6-31G*). Key signals: δ ~1.8 ppm (propanol CH₂), δ ~4.2 ppm (OH), δ ~7.5 ppm (aromatic Cl/CF₃ substituents) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 308.1 (calculated for C₁₀H₁₀ClF₃NO).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Screening Workflow :

Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or proteases using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or ion channels .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-(trifluoromethyl)phenyl group influence reaction kinetics in nucleophilic substitutions?

  • Mechanistic Analysis :

  • Kinetic Studies : Perform Hammett plots using substituted aryl analogs to correlate σ values with reaction rates (e.g., SN2 with NaN₃ in DMF at 60°C). The -CF₃ group’s strong electron-withdrawing effect accelerates reactions at the β-carbon.
  • DFT Calculations : Compute transition-state energies (Gaussian 16) to visualize steric hindrance from the bulky aryl group .

Q. How can conflicting data in cytotoxicity assays (e.g., IC₅₀ variability across cell lines) be resolved?

  • Troubleshooting :

  • Metabolic Stability : Check compound stability in cell media (LC-MS over 24 hrs). Degradation products (e.g., oxidized propanol) may skew results.
  • Membrane Permeability : Use Caco-2 monolayers to measure Papp values. Low permeability (<1 × 10⁻⁶ cm/s) suggests efflux pump interference (e.g., P-gp inhibition with verapamil) .
    • Dose-Response Refinement : Repeat assays with narrower concentration ranges (0.1–50 µM) and orthogonal methods (e.g., ATP-lite vs. resazurin).

Q. What computational strategies predict interactions between this compound and amyloidogenic proteins?

  • In Silico Workflow :

Docking : Use AutoDock Vina to model binding to Aβ₁–₄₂ fibrils (PDB: 2BEG). Prioritize poses where the propanol OH forms hydrogen bonds with Lys22.

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability. The chloro group may disrupt hydrophobic core packing via van der Waals clashes .

Q. Why does the compound exhibit fluorescence quenching in certain solvents, and how can this be mitigated for imaging studies?

  • Solvent Effects :

  • Polarity Screening : Compare fluorescence intensity (λex 280 nm, λem 350 nm) in DMSO, PBS, and THF. Protic solvents (e.g., ethanol) may quench via hydrogen bonding.
  • Derivatization : Introduce a fluorophore (e.g., dansyl chloride) at the amine group to enhance signal-to-noise ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.